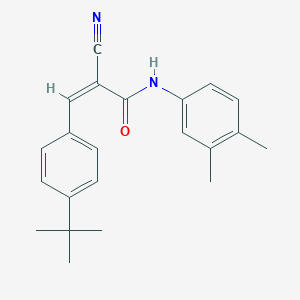

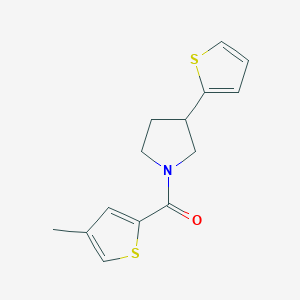

![molecular formula C13H11BClFO3 B2737771 {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid CAS No. 1311184-95-8](/img/structure/B2737771.png)

{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, including coupling reactions .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H11BClFO3 . It contains a boron atom bonded to an oxygen atom and two carbon atoms, which is characteristic of boronic acids .Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known for their versatility in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They can also participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 290.9±50.0 °C at 760 mmHg, and a flash point of 129.7±30.1 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .科学的研究の応用

Fluorescence Quenching Studies

- Fluorescence Quenching in Boronic Acid Derivatives : Research has investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, revealing negative deviations from the Stern–Volmer equation. This suggests the existence of different conformers of the solutes in the ground state, with intermolecular and intramolecular hydrogen bonding playing a crucial role in these conformations (Geethanjali et al., 2015).

Binding Interactions with Sugars

- Binding Interaction with Sugars : A study explored the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, finding that the furanose form of sugar has a higher affinity for binding. This indicates the potential for selective sugar recognition, important for biological and chemical sensing applications (Bhavya et al., 2016).

Chemical Synthesis and Catalysis

- Synthesis of Novel Bifunctional Catalysts : Research on N,N-di-isopropylbenzylamineboronic acid derivatives demonstrated their utility as catalysts for direct amide formation between carboxylic acids and amines. This showcases the role of boronic acids in facilitating chemical syntheses under mild conditions (Arnold et al., 2008).

Boronic Acid Fluorophore Sensors

- Development of Boronic Acid Fluorophore Sensors : A novel boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water has been designed, demonstrating efficient fluorescence emission response upon sugar binding. This highlights the application of boronic acids in creating sensitive and selective sensors for detecting saccharides in aqueous environments (Tong et al., 2001).

将来の方向性

Boronic acids, including “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid”, have promising applications in various fields due to their chemical properties. They can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . They can also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

特性

IUPAC Name |

[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSJBROJHPEWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2737691.png)

![4-phenyl-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2737692.png)

![3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2737693.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2737699.png)

![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)